molecular formula C22H23NO3 B2419311 (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone CAS No. 301682-71-3

(5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone

Cat. No. B2419311
CAS RN: 301682-71-3
M. Wt: 349.43
InChI Key: FKGHSCOYHUWFOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The piperidine ring is a six-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-) .


Chemical Reactions Analysis

In the synthesis of piperidone derivatives, various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.43 and a molecular formula of C22H23NO3. Its density is 1.2±0.1 g/cm3, and it has a boiling point of 541.6±50.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study focused on the synthesis of new pyridine derivatives using amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare amide derivatives, which exhibited variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Selective Estrogen Receptor Modulators (SERMs)

  • Research into the discovery and synthesis of a compound related to raloxifene, identified as a selective estrogen receptor modulator (SERM), highlighted its potent estrogen antagonist properties in breast and uterus tissues while displaying estrogen agonist-like actions on bone tissues and serum lipids (Palkowitz et al., 1997).

Anti-tumor Agents

  • The synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives was explored, with one derivative designed as a biologically stable compound exhibiting selective cytotoxicity against a tumorigenic cell line (Hayakawa et al., 2004).

EGFR Inhibitors

  • A detailed study of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors conducted using density functional theory and molecular docking showed promising anti-cancer activity, highlighting the importance of molecular stability, conformational analyses, and binding affinity in drug design (Karayel, 2021).

Antagonists of NPBWR1 (GPR7)

  • The synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) demonstrated subnanomolar potencies in functional and binding assays, contributing to the understanding of GPCR-targeted drug discovery (Romero et al., 2012).

Mechanism of Action

As a psychoactive drug, “(5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone” acts as a reuptake inhibitor of dopamine and norepinephrine. This means it increases the levels of these neurotransmitters in the brain by preventing their reuptake into neurons.

properties

IUPAC Name

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-2-25-17-11-12-19-18(15-17)20(22(24)23-13-7-4-8-14-23)21(26-19)16-9-5-3-6-10-16/h3,5-6,9-12,15H,2,4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGHSCOYHUWFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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